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Compound of Interest

Compound Name: 4-Amino-2-methylbenzamide
CAS No.: 52771-13-8
Cat. No.: B1289992
Get Quote
. J

Executive Summary

4-Amino-2-methylbenzamide (CAS: 52771-13-8) is a specialized aniline derivative and
benzamide scaffold primarily utilized as a high-value intermediate in the synthesis of kinase
inhibitors, anti-inflammatory agents, and neurological therapeutics.[1][2][3] Distinguished by its
dual hydrogen-bonding capability (donor/acceptor) and the steric influence of the ortho-methyl
group, this molecule serves as a critical pharmacophore for optimizing ligand-protein binding
interactions.

This guide provides a comprehensive technical analysis of its molecular structure, validated
synthetic protocols, spectroscopic characterization, and applications in medicinal chemistry.

Molecular Architecture & Physicochemical
Properties[1][4]
Structural Analysis

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1289992#bc-rfq
https://www.benchchem.com/product/b1289992/docs?utm_src=pdf-body#technical-guide-4-amino-2-methylbenzamide-molecular-architecture-application
https://m.chem960.com/lang_zh_tw/cas_52771138/
https://www.bldpharm.com/products/53882-15-8.html
https://www.fishersci.com/shop/products/4-amino-2-methylbenzamide-1g/502172246
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Position 1 (Amide): Acts as a hydrogen bond donor (NHz) and acceptor (C=0). The amide

moiety is often involved in key interactions with the hinge region of kinase enzymes.

e Position 2 (Methyl): Provides steric bulk that restricts bond rotation, locking the conformation

of the benzamide relative to the phenyl ring. This "conformational lock" often improves

selectivity by forcing the molecule into a bioactive orientation.

o Position 4 (Amino): A primary amine acting as a nucleophilic handle for further derivatization

(e.g., amide coupling, reductive amination) or as a solvent-exposed polar group in the final

drug candidate.

hvsicochemical ble[2]

Property Value Notes

IUPAC Name 4-Amino-2-methylbenzamide

CAS Number 52771-13-8 Verified Isomer
Molecular Formula CsH10N20

Molecular Weight 150.18 g/mol

Exact Mass 150.079 g/mol Monoisotopic

Physical State Solid / Crystalline Powder Off-white to pale yellow
Solubility DMSO, Methanol, Ethanol Poor solubility in water
pKa (Predicted) ~4.5 (Aniline), ~15 (Amide) Amine protonation
H-Bond Donors 2 (Amine + Amide) Total 4 protons
H-Bond Acceptors 2 (Carbonyl + Amine N)

Synthetic Pathways[1][8]

Primary Synthetic Route (Reduction of Nitro-Precursor)

The most robust industrial synthesis involves the catalytic hydrogenation of 2-methyl-4-

nitrobenzamide. This precursor is derived from 2-methyl-4-nitrobenzoic acid via acid chloride

activation.
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Protocol: Synthesis from 2-Methyl-4-nitrobenzoic acid

Step 1: Amide Formation

o Activation: Suspend 2-methyl-4-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM). Add
catalytic DMF.

o Chlorination: Add thionyl chloride (SOClz, 1.5 eq) dropwise. Reflux for 3 hours until solution
clears.

o Concentration: Evaporate solvent and excess SOCIz to obtain the acid chloride residue.

o Amidation: Dissolve residue in dry THF. Cool to 0°C. Bubble anhydrous ammonia gas or add
concentrated ammonium hydroxide (excess) slowly.

« |solation: Precipitate forms. Filter, wash with water, and dry to yield 2-methyl-4-
nitrobenzamide.

Step 2: Nitro Reduction (Hydrogenation)
e Solvent System: Dissolve 2-methyl-4-nitrobenzamide in Ethanol or Methanol.
o Catalyst: Add 10% Pd/C (5-10 wt% loading).

e Reaction: Stir under Hydrogen atmosphere (balloon or 1-3 bar) at room temperature for 4—12
hours. Monitor by TLC or LCMS.

o Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(DCM:MeOH) if necessary.

Synthetic Workflow Diagram

SOCI2, DMF NH3 (g) or NH40H H2, Pd/C
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Caption: Step-wise synthetic pathway from nitro-benzoic acid precursor to final amino-

benzamide.

Spectroscopic Characterization

Accurate identification requires analysis of the NMR splitting patterns, specifically the coupling

between aromatic protons influenced by the methyl and amine groups.

Nuclear Magnetic Resonance (*H NMR)

Solvent: DMSO-des (Common for benzamides)

. L . . Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Insight
Ortho to amide;
7.10-7.30 Doublet (d) 1H H-6 (Ar-H) deshielded by
C=0.
Amide protons
6.80 - 7.10 Broad Singlet 2H CONH:2 (often distinct
peaks).
) Ortho to
Singlet (s) / )
6.30 - 6.45 1H H-3 (Ar-H) methyl/amine;
Doublet
shielded.
Meta to amide;
Doublet of )
6.25 - 6.40 1H H-5 (Ar-H) shielded by
Doublets )
amine.
Aniline amine
5.20 - 5.50 Broad Singlet 2H Ar-NH:z protons;
exchangeable.
) Methyl group at
2.20-2.35 Singlet (s) 3H Ar-CHs

C2 position.

Mass Spectrometry (MS)
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« lonization Mode: ESI (+)
e Molecular lon: [M+H]* =151.1 m/z

e Fragmentations: Loss of NH3 (Amide) may be observed in high-energy collisions.

Medicinal Chemistry Applications
Pharmacophore Utility

4-Amino-2-methylbenzamide is widely used as a "cap" or "head group" in drug discovery,
particularly for:

» Kinase Inhibitors: The amide group forms hydrogen bonds with the hinge region (e.g.,
Glu/Leu backbone residues) of kinases. The 2-methyl group fills hydrophobic pockets
(selectivity filter).

o HDAC Inhibitors: The amine can be derivatized to form zinc-binding groups, or the
benzamide itself acts as a surface recognition cap.

o BACEL1 Inhibitors: Computational studies suggest potential binding affinity in Alzheimer's
research.[1]

Case Study: Amide Coupling Protocol

In the synthesis of complex inhibitors (e.g., for p38 MAPK or Rho-kinase), this aniline is
coupled to carboxylic acid scaffolds.

Standard Coupling Protocol:

Dissolution: Dissolve the carboxylic acid partner (1.0 eq) in DMF/Pyridine.

Activation: Add EDC-HCI (1.2 eq) and DMAP (0.5 eq) or HOBt.

Addition: Add 4-Amino-2-methylbenzamide (1.1 eq).

Reaction: Stir at RT for 10-16 hours.
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o Workup: Quench with saturated NaHCOs. Extract with EtOAc.[4][5] The product is the N-
acylated derivative (amide linkage at the 4-amino position).

4-Amino-2-methylbenzamide
Scaffold
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Caption: Pharmacophoric interactions of the scaffold within a biological binding pocket.[1]

Handling & Safety (SDS Summary)

¢ Signal Word:WARNING

¢ Hazard Statements:

[e]

H302: Harmful if swallowed.[6]

o

H315: Causes skin irritation.[6]

[¢]

H319: Causes serious eye irritation.[6]

[¢]

H335: May cause respiratory irritation.[6]

e Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container
tightly closed.

e PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of
dust.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://patents.google.com/patent/US8450344B2/en
https://patents.google.com/patent/US10532993B2/en
https://www.benchchem.com/product/b1289992/docs?utm_src=pdf-body-img#technical-guide-4-amino-2-methylbenzamide-molecular-architecture-application
https://m.chem960.com/lang_zh_tw/cas_52771138/
https://static.cymitquimica.com/products/10/pdf/sds-F670180.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F670180.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F670180.pdf
https://static.cymitquimica.com/products/10/pdf/sds-F670180.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

+ Chem960. 4-Amino-2-Methylbenzamide: Chemical Properties, Synthesis, and Emerging
Applications. Retrieved from

¢ BLD Pharm. 4-Amino-2-methylbenzamide Product Page (CAS 52771-13-8). Retrieved
from

* Google Patents. US8450344B2 - Beta- and gamma-amino-isoquinoline amide compounds.
(Describes usage as intermediate E112). Retrieved from

o CymitQuimica. Safety Data Sheet: 4-Amino-2-methylbenzamide. Retrieved from

¢ PubChem. Compound Summary for CAS 52771-13-8. (Verified via eMolecules/Vendor
matches). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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